![molecular formula C15H19NO5 B355708 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 909366-66-1](/img/structure/B355708.png)
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 This compound is characterized by the presence of a butanoic acid backbone, an anilino group, and a tetrahydro-2-furanylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid typically involves multiple steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with tetrahydro-2-furanylmethanol under acidic conditions to form the tetrahydro-2-furanylmethoxy aniline intermediate.
Coupling with Butanoic Acid Derivative: The intermediate is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxyl-substituted compound.
Scientific Research Applications
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[3-(methoxy)anilino]-butanoic acid
- 4-Oxo-4-[3-(ethoxy)anilino]-butanoic acid
- 4-Oxo-4-[3-(propoxy)anilino]-butanoic acid
Uniqueness
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is unique due to the presence of the tetrahydro-2-furanylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-oxo-4-[3-(oxolan-2-ylmethoxy)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMRAHGLRKFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
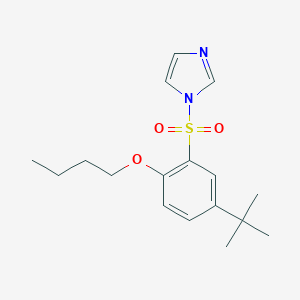
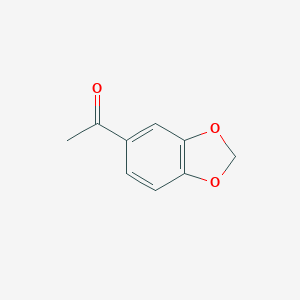
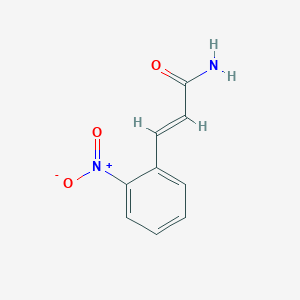
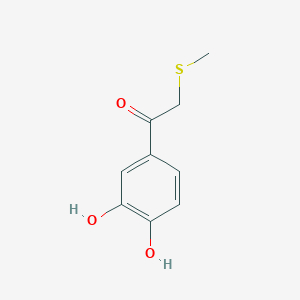
![2-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B355643.png)
![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)
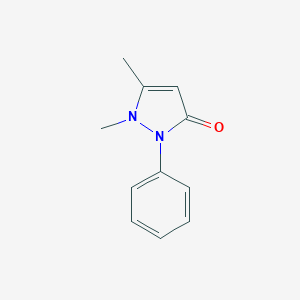
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B355651.png)
![15,15-Dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B355655.png)
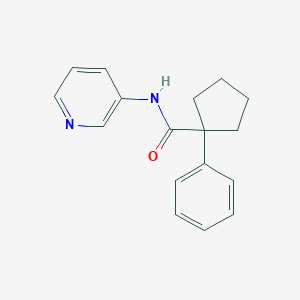
![[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B355660.png)
![5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355674.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B355703.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B355733.png)
